molecular formula C2H4F2 B1293797 1,2-Difluoroethane CAS No. 624-72-6

1,2-Difluoroethane

Cat. No. B1293797
CAS RN: 624-72-6
M. Wt: 66.05 g/mol
InChI Key: AHFMSNDOYCFEPH-UHFFFAOYSA-N
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Description

1,2-Difluoroethane is a saturated hydrofluorocarbon containing an atom of fluorine attached to each of two carbon atoms . The formula can be written as CH2FCH2F . It is an isomer of 1,1-difluoroethane .


Synthesis Analysis

A method for the gas-phase catalytic synthesis of 1,2-difluoroethane involves heating ethylene and chlorine gas under the action of a catalyst to generate a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane. This mixture is then heated with hydrogen fluoride under the action of a fluorination catalyst to generate 1,2-difluoroethane .


Molecular Structure Analysis

The 1,2-Difluoroethane molecule contains a total of 7 bonds, including 3 non-H bonds . The F-C-C-F dihedral angle in 1,2-difluoroethane is 68° in the crystal structure . Natural bond orbital deletion bond calculations show that 1,2-difluoroethane prefers the gauche conformation due to hyperconjugation effects .


Chemical Reactions Analysis

Ethylene reacts explosively with fluorine yielding a mixture of 1,2-difluoroethane and vinyl fluoride . Also, 1,2-Difluoroethane reacts with chlorine when treated with light .


Physical And Chemical Properties Analysis

1,2-Difluoroethane is a colorless liquid with a molecular weight of 66.051 g/mol . It has a melting point of -104 °C and a boiling point of 30.7 °C . It is soluble in water at 2.31 g/L and also soluble in ether, benzene, and chloroform .

Safety and Hazards

1,2-Difluoroethane is an extremely flammable gas and contains gas under pressure, which may explode if heated . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of leakage, all ignition sources should be eliminated .

Future Directions

The origin of the fluorine gauche effect in 1,2-Difluoroethane has been debated for decades and recently different interpretations have been raised in the scientific community as new computational methods emerged and were applied to rationalize 1,2-Difluoroethane (DFE) gauche preference .

Mechanism of Action

Target of Action

1,2-Difluoroethane is a saturated hydrofluorocarbon containing an atom of fluorine attached to each of two carbon atoms

Mode of Action

It is known that the compound can exist in different conformers, gauche and trans, when cooled to cryogenic temperatures . In the liquid form, these conformers are about equally abundant and easily interconvert . As a gas, it is mostly the gauche form . The F-C-C-F dihedral angle in 1,2-difluoroethane is about 72° .

Biochemical Pathways

It’s known that the compound can react with chlorine when treated with light . Two products are formed CH2FCCl2F and CHClFCHClF .

Pharmacokinetics

It’s known that 1,1-difluoroethane, an isomer of 1,2-difluoroethane, is rapidly absorbed through the lungs when inhaled . The onset of central nervous system (CNS) depressant effects is within seconds and the duration may only last minutes . The effects may lead to impairment of human performance, including confusion, lethargy, impaired judgment, loss of motor coordination, and loss of consciousness .

Result of Action

It’s known that its isomer, 1,1-difluoroethane, can cause cns depression, leading to confusion, lethargy, impaired judgment, loss of motor coordination, and loss of consciousness . Death may result even after the first use .

Action Environment

1,2-Difluoroethane is a greenhouse gas when released to the atmosphere . It has a warming equivalent to 140 times that of carbon dioxide . As such, environmental factors such as temperature and pressure can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

1,2-difluoroethane
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InChI

InChI=1S/C2H4F2/c3-1-2-4/h1-2H2
Source PubChem
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InChI Key

AHFMSNDOYCFEPH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)F
Source PubChem
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Molecular Formula

C2H4F2
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DSSTOX Substance ID

DTXSID3073214
Record name 1,2-Difluoroethane
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Molecular Weight

66.05 g/mol
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Boiling Point

26 °C
Record name 1,2-Difluoroethane
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Solubility

Very soluble in ether, benzene, chloroform
Record name 1,2-Difluoroethane
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Density

Liquid density = 0.913 g/mL at 19 °C
Record name 1,2-Difluoroethane
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Vapor Pressure

616.0 [mmHg], 616 mm Hg at 25 °C /from experimentally-derived coefficients/
Record name 1,2-Difluoroethane
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Product Name

1,2-Difluoroethane

Color/Form

Volatile liquid

CAS RN

624-72-6
Record name 1,2-Difluoroethane
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Record name 1,2-Difluoroethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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